REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[N:10][C:9]2[C:8]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)=[N:7][C:6]([Cl:18])=[N:5][C:4]=2[CH:3]=1.[CH:19]([C:21]1[O:25][C:24](B(O)O)=[CH:23][CH:22]=1)=[O:20].C(=O)([O-])[O-].[Na+].[Na+].CCO>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Cl:18][C:6]1[N:7]=[C:8]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[C:9]2[N:10]=[CH:11][C:2]([C:24]3[O:25][C:21]([CH:19]=[O:20])=[CH:22][CH:23]=3)=[CH:3][C:4]=2[N:5]=1 |f:2.3.4,^1:40,59|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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BrC1=CC=2N=C(N=C(C2N=C1)N1CCOCC1)Cl
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Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
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C(=O)C1=CC=C(O1)B(O)O
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
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CCO
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Name
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|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
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0.106 g
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Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 90° C. for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction vessel was degassed with nitrogen for 5-10 min
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Duration
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7.5 (± 2.5) min
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Type
|
CUSTOM
|
Details
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again degassed with nitrogen for 5-10 min
|
Duration
|
7.5 (± 2.5) min
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
|
ADDITION
|
Details
|
diluted with chloroform
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Type
|
WASH
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Details
|
The organic layer was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
The solvent was removed under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)C=C(C=N2)C2=CC=C(O2)C=O)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |